molecular formula C33H45N3O8 B8103878 DBCO-NHCO-PEG6-amine

DBCO-NHCO-PEG6-amine

Cat. No.: B8103878
M. Wt: 611.7 g/mol
InChI Key: YBLVJJDRBIDYBV-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG6-amine is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the properties of dibenzocyclooctyne (DBCO), polyethylene glycol (PEG), and an amine group, making it highly versatile for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-NHCO-PEG6-amine is synthesized through a series of chemical reactions involving the coupling of DBCO with PEG and an amine group. The process typically involves:

    Activation of DBCO: DBCO is activated using reagents such as N-hydroxysuccinimide (NHS) esters.

    Coupling with PEG: The activated DBCO is then reacted with PEG under controlled conditions to form a stable intermediate.

    Introduction of Amine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of DBCO and PEG are synthesized and purified.

    Automated Coupling: Automated systems are used to couple DBCO with PEG and introduce the amine group.

    Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure high purity and consistency

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG6-amine undergoes various chemical reactions, including:

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules without the need for a copper catalyst.

    Amide Bond Formation: The amine group can react with carboxylic acids or activated esters to form stable amide bonds.

Common Reagents and Conditions

    SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature.

    Amide Bond Formation: Commonly uses reagents such as NHS esters and is conducted under mild conditions

Major Products Formed

    Cycloaddition Products: Formed from the SPAAC reaction with azide-containing molecules.

    Amide Products: Resulting from the reaction of the amine group with carboxylic acids or activated esters

Scientific Research Applications

DBCO-NHCO-PEG6-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

    Medicine: Integral in the development of PROTACs for targeted protein degradation, which has therapeutic potential for various diseases

    Industry: Utilized in the production of advanced materials and nanotechnology applications.

Mechanism of Action

DBCO-NHCO-PEG6-amine exerts its effects through:

    Strain-Promoted Alkyne-Azide Cycloaddition: The DBCO group undergoes a strain-promoted reaction with azide-containing molecules, forming stable triazole linkages.

    Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form stable amide bonds, facilitating the conjugation of various molecules

Comparison with Similar Compounds

Similar Compounds

    DBCO-PEG4-amine: Similar structure but with a shorter PEG chain.

    DBCO-PEG8-amine: Similar structure but with a longer PEG chain.

    DBCO-NHS ester: Contains an NHS ester group instead of an amine group.

Uniqueness

DBCO-NHCO-PEG6-amine is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The combination of DBCO, PEG, and an amine group makes it highly versatile for chemical and biological research .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N3O8/c34-13-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-12-32(37)35-14-11-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36/h1-8H,11-27,34H2,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLVJJDRBIDYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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